1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Benzylamine, acetylacetone, and appropriate indole precursors.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., Lewis acids).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Halogenation or nitration at specific positions on the indole ring using halogenating or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Catalysts: Lewis acids (e.g., AlCl3), transition metal catalysts (e.g., Pd/C).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-hydroxy-5,7-dimethylindole: Lacks the oxopropyl group.
1-benzyl-3-hydroxy-5,7-dimethyl-2,3-dihydro-1H-indol-2-one: Lacks the oxopropyl group.
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indole: Lacks the dihydro-1H-indol-2-one structure.
Uniqueness
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the oxopropyl group and the dihydro-1H-indol-2-one structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-9-14(2)18-17(10-13)20(24,11-15(3)22)19(23)21(18)12-16-7-5-4-6-8-16/h4-10,24H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLUMCNOMHELKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3)(CC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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